molecular formula C15H18N4O5S B2387368 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione CAS No. 897622-66-1

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

Cat. No.: B2387368
CAS No.: 897622-66-1
M. Wt: 366.39
InChI Key: BLUXQBLGCKFJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with a hydroxy group, a sulfonyl group, and a piperazine ring bearing a methoxyphenyl group

Biochemical Analysis

Biochemical Properties

The compound 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have promising neuroprotective and anti-inflammatory properties . It interacts with active residues of ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammatory processes .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function significantly. It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may have a role in modulating inflammatory responses at the cellular level.

Molecular Mechanism

The molecular mechanism of action of this compound involves several biochemical processes. It has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . This suggests that the compound exerts its effects at the molecular level through multiple pathways, contributing to its potential as a neuroprotective and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione typically involves multiple steps

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Hydroxy and Sulfonyl Groups: The hydroxy group can be introduced via a hydroxylation reaction, while the sulfonyl group can be added through sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring is attached to the sulfonyl group. This can be achieved using a piperazine derivative and suitable catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and suitable catalysts.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid
  • 2-hydroxy-4-(methoxyphenyl)pyrimidine

Uniqueness

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione is unique due to the combination of its functional groups and the presence of the piperazine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-24-12-4-2-11(3-5-12)18-6-8-19(9-7-18)25(22,23)13-10-16-15(21)17-14(13)20/h2-5,10H,6-9H2,1H3,(H2,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUXQBLGCKFJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.